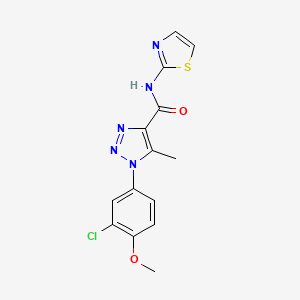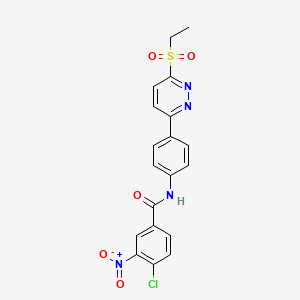![molecular formula C23H15F2N3O B2857716 1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-36-5](/img/structure/B2857716.png)
1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features. It has a pyrazolo[4,3-c]quinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline. The molecule also contains a 2,4-difluorophenyl group, a methoxy group, and a phenyl group attached to different positions of the core structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or building the bicyclic core structure. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple aromatic rings (phenyl and quinoline) suggests potential for π-π interactions. The difluorophenyl group may introduce electronegativity due to the presence of fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the methoxy group could potentially be involved in ether cleavage reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and fluorine atoms might increase its lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
The synthesis of pyrazolo[3,4-c]quinoline derivatives, including compounds structurally related to 1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, has been demonstrated through methods involving the reduction followed by thermal cyclization and aminoalkylation processes. Such synthesis methods contribute to the exploration of heterocyclic compounds with potential applications in medicinal chemistry and materials science (Nagarajan & Shah, 1992).
Optical and Electronic Properties
Experimental studies and quantum chemical simulations have investigated the optical absorption measurements of pyrazolo[3,4-b]quinoline derivatives, revealing the impact of substituent groups on the absorption spectra. These findings are crucial for applications in optoelectronic devices and fluorescent materials, offering insights into the electronic properties of such compounds (Kościen et al., 2003).
Photophysical Properties and Molecular Logic Switches
The photophysical properties of amino derivatives of pyrazolo[3,4-b]quinoline have been explored, highlighting their potential in the development of molecular logic switches. Such compounds exhibit solvatochromism, acidochromism, and solid-state fluorescence, indicative of their suitability for applications in molecular electronics and photonics (Uchacz et al., 2016).
Antifungal and Antimicrobial Activity
Novel pyrazolo[3,4-b]quinoxalines, including those structurally similar to the compound , have been synthesized and evaluated for their antifungal activity. These compounds represent a promising area of research for the development of new antifungal agents, highlighting the therapeutic potential of pyrazoloquinoline derivatives (Kurasawa et al., 1986).
Corrosion Inhibition
Quinoxaline derivatives, including those related to this compound, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. Such studies are significant for industrial applications, particularly in the protection of metal surfaces against corrosion (Saraswat & Yadav, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could be vast and would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials. Alternatively, if it’s a novel compound, basic research could be conducted to fully characterize its physical, chemical, and biological properties .
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O/c1-29-20-9-5-8-16-22(20)26-13-17-21(14-6-3-2-4-7-14)27-28(23(16)17)19-11-10-15(24)12-18(19)25/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEUNFXVFLVMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857634.png)

![2-(4-ethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2857639.png)



![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2857647.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2857649.png)

![N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2857651.png)

![1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol](/img/structure/B2857654.png)
![1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2857655.png)
